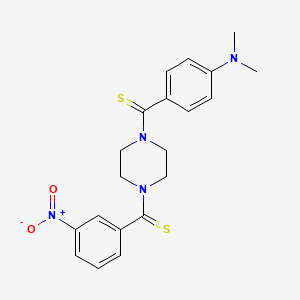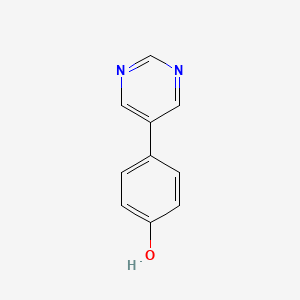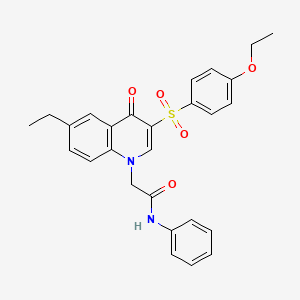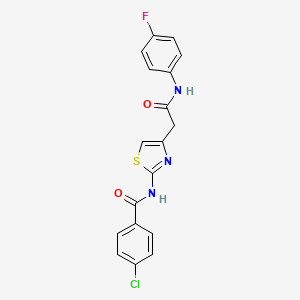![molecular formula C22H17FN6O5S B2585997 N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 852154-21-3](/img/no-structure.png)
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H17FN6O5S and its molecular weight is 496.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Studies by S. Subasri et al. demonstrate the crystal structures of related acetamide compounds, highlighting the folded conformation around the thioacetamide bridge, which is stabilized by intramolecular hydrogen bonding. These structural insights are critical for understanding the compound's reactivity and potential interactions (S. Subasri et al., 2016; S. Subasri et al., 2017).
Synthesis and Biological Activity
Research by R. Wanare focused on the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds, showcasing the synthesis route and biological activity potential of compounds with a pyrimidine core (R. Wanare, 2022). Similarly, studies on benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone provide insights into anti-inflammatory and analgesic properties, underlining the versatility of these structural motifs in drug development (A. Abu‐Hashem et al., 2020).
Kinase Inhibitory and Anticancer Activities
The research on thiazolyl N-benzyl-substituted acetamide derivatives, including studies on compounds such as KX2-391, illustrates their role in inhibiting Src kinase and demonstrating anticancer activities. This highlights the therapeutic potential of acetamide derivatives in cancer treatment (Asal Fallah-Tafti et al., 2011).
Antitumor and Antimicrobial Activities
Compounds synthesized with a focus on thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives exhibit marked antitumor and antimicrobial activities, suggesting a promising avenue for developing new therapeutic agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017; S. Alqasoumi et al., 2009).
Propiedades
Número CAS |
852154-21-3 |
|---|---|
Fórmula molecular |
C22H17FN6O5S |
Peso molecular |
496.47 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c23-12-1-4-15(5-2-12)29-18(8-14-9-19(30)26-21(32)25-14)27-28-22(29)35-10-20(31)24-13-3-6-16-17(7-13)34-11-33-16/h1-7,9H,8,10-11H2,(H,24,31)(H2,25,26,30,32) |
Clave InChI |
PEVNOMKGICCBEM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CC5=CC(=O)NC(=O)N5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)
![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)


![1-((4-bromobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2585923.png)

![3-fluoro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2585927.png)

![3-Cyclopropyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2585930.png)
![Methyl 3-[[butyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2585933.png)
![3,4-dimethyl-1-[2-(1H-pyrazol-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2585934.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2585936.png)

